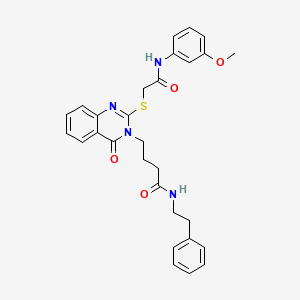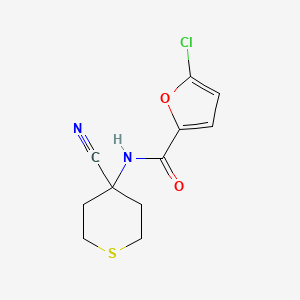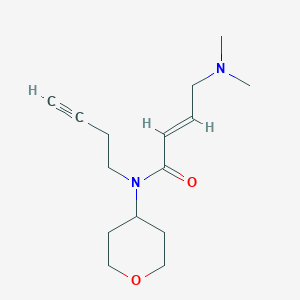![molecular formula C6H3ClFN3 B2872633 5-Chloro-2-fluoropyrazolo[1,5-a]pyrimidine CAS No. 2227206-65-5](/img/structure/B2872633.png)
5-Chloro-2-fluoropyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-fluoropyrazolo[1,5-a]pyrimidine is a chemical compound with the molecular formula C6H3ClFN3. It has a molecular weight of 171.56 . This compound is often used in the synthesis of active pharmaceutical ingredients .
Synthesis Analysis
A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . The synthesis of these compounds involves the use of electron-donating groups (EDGs) at position 7 on the fused ring, which improves both the absorption and emission behaviors .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrazolo[1,5-a]pyrimidine core, with a chlorine atom at the 5-position and a fluorine atom at the 2-position . The InChI code for this compound is 1S/C6H3ClFN3/c7-4-1-2-11-6(9-4)3-5(8)10-11/h1-3H .It has tunable photophysical properties, with its absorption and emission behaviors being improved by the presence of electron-donating groups .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
5-Chloro-2-fluoropyrazolo[1,5-a]pyrimidine has been utilized in the synthesis of various compounds with potential biological activities. For instance, it has been used in the preparation of enaminones that served as intermediates for synthesizing substituted pyrazoles. These pyrazoles have shown antitumor and antimicrobial activities, comparable to standard drugs like 5-fluorouracil in some cases (Riyadh, 2011).
Fluorophores and Photophysical Properties
The compound has also been employed in the synthesis of 3-formylpyrazolo[1,5-a]pyrimidines, which are key intermediates for creating functional fluorophores. These fluorophores demonstrate potential for use as fluorescent probes due to their significant fluorescence intensity and quantum yields, useful in detecting biologically or environmentally relevant species (Castillo, Tigreros, & Portilla, 2018).
Anticonvulsant Activities
Research has also explored the use of this compound derivatives for their anticonvulsant activities. Certain derivatives have shown high effectiveness in models for seizure disorders, offering potential as new anticonvulsant agents (Wang, Piao, Zhang, & Quan, 2015).
Anticancer Applications
This compound has shown promise in the realm of anticancer research. Specific derivatives have demonstrated unique mechanisms of tubulin inhibition and the ability to overcome resistance attributed to multidrug resistance transporter proteins, suggesting potential applications in cancer therapy (Zhang et al., 2007).
Crystal Structure and Anticancer Activity
Studies have also been conducted on the crystal structure of certain derivatives, revealing moderate anticancer activity. This highlights the potential of these compounds in the development of new anticancer drugs (Jiu-fu et al., 2015).
Antifungal Properties
Derivatives of this compound have been synthesized to explore their antifungal properties, showing efficacy against certain fungal species and indicating potential as topical antifungal agents (Novinson, Robins, & Matthews, 1977).
PET Imaging Agents for Tumor Detection
Further, this compound derivatives have been developed as potential PET imaging agents for tumor detection. These derivatives have been evaluated for their tumor uptake characteristics, suggesting their utility in diagnostic imaging in oncology (Xu et al., 2012).
Safety and Hazards
The safety information for 5-Chloro-2-fluoropyrazolo[1,5-a]pyrimidine indicates that it should be stored at a temperature of 28°C . The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements associated with this compound are H302, H315, H319, and H335 .
Propiedades
IUPAC Name |
5-chloro-2-fluoropyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFN3/c7-4-1-2-11-6(9-4)3-5(8)10-11/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMFYBHMLSTIGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=N2)F)N=C1Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-methyl 2-((4-(dimethylamino)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2872551.png)
![2-[(2-Methylprop-2-enylamino)methyl]phenol](/img/structure/B2872552.png)
![(2S)-2-[(4-fluorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B2872554.png)

![N-(4-bromo-2-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2872557.png)


![(Z)-2-(3,4-dichlorophenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propenenitrile](/img/structure/B2872561.png)


![6-methyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2872564.png)


![6-(3-Fluorophenyl)-2-[1-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonylazetidin-3-yl]pyridazin-3-one](/img/structure/B2872569.png)
